7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine family, characterized by a fused bicyclic system combining pyrazole and oxazine moieties. Its structure includes a 7-ethoxy group, a 4-ethoxyphenyl substituent at position 2, and a pyridin-3-yl group at position 5 (Figure 1). The ethoxy groups enhance lipophilicity, while the pyridine ring may contribute to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-3-29-19-12-10-17(11-13-19)21-15-22-20-8-5-9-23(30-4-2)24(20)31-25(28(22)27-21)18-7-6-14-26-16-18/h5-14,16,22,25H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLALKUTFDIZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.
Chemical Structure
The compound's structure features a complex arrangement of heterocycles and functional groups that contribute to its biological properties. The presence of ethoxy groups and a pyridine ring suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, cytotoxicity, and mechanism of action.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values ranged from 2.43 to 14.65 µM, indicating potent growth inhibition compared to non-cancerous cells .
- Mechanism of Action : The compound appears to act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation. It has been shown to enhance caspase-3 activity, suggesting induction of apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer effects, the compound may possess other pharmacological properties:
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Ethoxy | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7-Ethoxy | HepG2 | 4.98 | Apoptosis induction |
The study concluded that the compound's ability to induce apoptosis was linked to its structural characteristics, particularly the presence of the pyrazole moiety .
Study 2: Molecular Modeling
Molecular docking studies have suggested that the compound interacts favorably with tubulin proteins, further supporting its role as a microtubule-destabilizing agent. These findings align with the observed cytotoxic effects in vitro and suggest potential for development as an anticancer therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Lipophilicity : Butoxy (logP ~4.5) and ethoxy (logP ~3.8) substituents increase hydrophobicity compared to methoxy (logP ~2.1), impacting bioavailability .
- Steric Effects : Bulky substituents like naphthyl or isopropylphenyl may hinder molecular packing, affecting crystallinity and solubility.
Q & A
Q. What role does the pyridinyl group play in modulating target selectivity?
- Methodological Answer :
- π-π stacking : Pyridine’s aromatic ring interacts with tyrosine/phenylalanine residues in kinase ATP pockets .
- Hydrogen bonding : Pyridinyl nitrogen forms H-bonds with backbone amides (e.g., EGFR T790M mutant) .
- Metal coordination : Chelates Mg2+ or Zn2+ ions in metalloenzyme active sites, altering inhibition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
